2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine
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Overview
Description
2-®-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine is a chiral compound known for its unique structural features and significant applications in various fields of chemistry and biology. This compound is characterized by the presence of trifluoromethyl groups, which enhance its chemical stability and biological activity .
Mechanism of Action
Pharmacokinetics
It’s mentioned that the compound is a solid and its solubility is slightly in chloroform and methanol when heated .
This compound is a chiral skeleton compound, which is commonly used in asymmetric catalytic reactions in organic synthesis, especially asymmetric hydrogenation reactions and asymmetric carbon-carbon bond construction reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-®-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of microreactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-®-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2-®-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic transformations.
(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine: A closely related compound with similar structural features and applications.
Uniqueness
2-®-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine stands out due to its specific chiral configuration and the presence of both trifluoromethyl and fluorophenyl groups. These features contribute to its enhanced chemical stability, biological activity, and versatility in various applications .
Biological Activity
The compound 2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine (often abbreviated as Compound X ) is a morpholine derivative notable for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.
- Molecular Formula : C22H23F7N4O4
- Molecular Weight : 570.47 g/mol
- CAS Number : 219821-37-1
- SMILES Notation : [Insert SMILES here]
Synthesis
The synthesis of Compound X involves a multi-step process that typically includes the formation of the morpholine ring and the introduction of trifluoromethyl and fluorophenyl groups. The synthetic routes often utilize methods such as microwave-assisted synthesis to enhance yield and reduce reaction times.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of Compound X, particularly against Gram-positive bacteria. The trifluoromethyl group significantly enhances the compound's potency. For instance, derivatives with similar structures have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 1 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Compound X | 1 | Staphylococcus aureus |
Compound Y | 0.5 | MRSA |
Compound Z | 2 | Enterococcus faecalis |
Anticancer Activity
Compound X has also been evaluated for anticancer properties. In vitro studies indicate that it exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
The biological activity of Compound X is attributed to its ability to interact with specific molecular targets:
- Receptor Interaction : It may act on neurotransmitter receptors or enzymes involved in signaling pathways.
- Inhibition of Enzymatic Activity : Studies suggest that it may inhibit key enzymes related to bacterial metabolism and cancer cell growth .
Case Study 1: Antibacterial Efficacy
In a controlled study, Compound X was tested against a panel of bacterial strains. Results indicated significant antibacterial activity, with a notable reduction in bacterial viability observed at concentrations as low as 1 µg/mL. This study underscores the potential of Compound X as a lead compound for developing new antibacterial agents.
Case Study 2: Anticancer Properties
A separate study evaluated the effects of Compound X on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines. Histological examinations revealed morphological changes consistent with apoptosis, supporting its potential application in cancer therapy .
Properties
IUPAC Name |
(2R,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F7NO2/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12/h2-5,8-11,17-18,28H,6-7H2,1H3/t11-,17-,18+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBDSAJOMZYQAI-FJNPEDAXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NCCO2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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